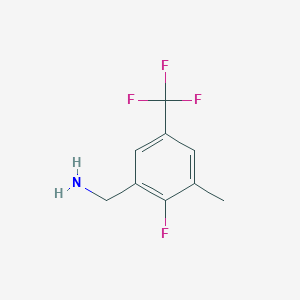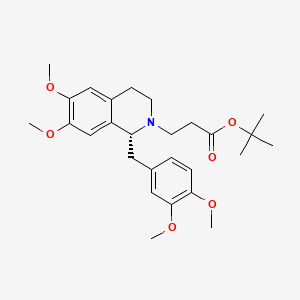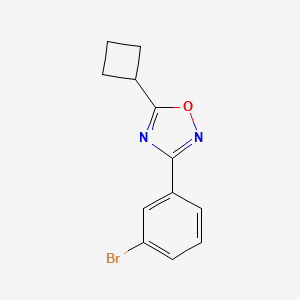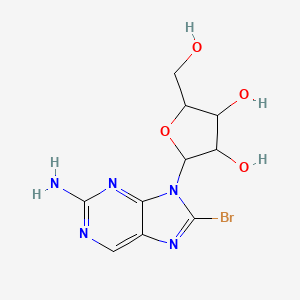
Butyl 2,2,3,3-tetrafluoropropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound that belongs to the class of dialkyl carbonates. The presence of fluorine atoms in its structure significantly alters its physicochemical properties, making it an interesting subject for various scientific and industrial applications. This compound is known for its high dielectric permittivity and low viscosity, which are advantageous in several applications, including as solvents in electrochemical power sources .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl 2,2,3,3-tetrafluoropropyl carbonate can be synthesized through the transesterification of commercial titanium (IV) alkoxides with 2,2,3,3-tetrafluoropropan-1-ol. This is followed by in situ transesterification of the mixed titanium (IV) alkoxides formed with diphenyl carbonate. The degree of transesterification varies depending on the type of titanium (IV) alkoxide used, with isopropyl titanium (IV) alkoxide showing the highest degree of transesterification .
Industrial Production Methods
In industrial settings, the production of this compound often involves the reaction of 2,2,3,3-tetrafluoropropan-1-ol with carbon tetrachloride in the presence of aluminum chloride. Another method includes the pyrolysis of ortho esters. these methods involve the use of toxic and aggressive reagents, which pose environmental and safety concerns .
Chemical Reactions Analysis
Types of Reactions
Butyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the alkoxy group of the carbonate with another alcohol.
Hydrolysis: The compound can be hydrolyzed to produce 2,2,3,3-tetrafluoropropan-1-ol and butanol.
Common Reagents and Conditions
Transesterification: Common reagents include titanium (IV) alkoxides and diphenyl carbonate. The reaction is typically carried out under mild conditions.
Hydrolysis: This reaction requires the presence of water and can be catalyzed by acids or bases.
Major Products Formed
Transesterification: The major products are alkyl 2,2,3,3-tetrafluoropropyl carbonates and bis(2,2,3,3-tetrafluoropropyl) carbonate.
Hydrolysis: The major products are 2,2,3,3-tetrafluoropropan-1-ol and butanol.
Scientific Research Applications
Butyl 2,2,3,3-tetrafluoropropyl carbonate has several scientific research applications:
Chemistry: It is used as a solvent in electrochemical power sources due to its high dielectric permittivity and low viscosity.
Biology: The compound’s unique properties make it useful in the synthesis of other fluorinated derivatives, which can be used in biological studies.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their stability and bioavailability.
Mechanism of Action
The mechanism of action of butyl 2,2,3,3-tetrafluoropropyl carbonate involves its interaction with various molecular targets and pathways. The presence of fluorine atoms in the compound enhances its reactivity and stability. The compound can act as a solvent, facilitating the dissolution and interaction of other molecules. In electrochemical applications, its high dielectric permittivity allows for better solubility of alkali metal salts, improving the efficiency of electrochemical cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,2,3,3-tetrafluoropropyl carbonate
- Methyl 2,2,3,3-tetrafluoropropyl carbonate
- Bis(2,2,3,3-tetrafluoropropyl) carbonate
Uniqueness
Butyl 2,2,3,3-tetrafluoropropyl carbonate is unique due to its specific alkyl group (butyl) and the presence of four fluorine atoms. This combination provides it with distinct physicochemical properties, such as higher boiling points and better solubility in certain solvents compared to its methyl and ethyl counterparts. Additionally, its use as a solvent in electrochemical applications is enhanced by its high dielectric permittivity and low viscosity .
Properties
Molecular Formula |
C8H12F4O3 |
|---|---|
Molecular Weight |
232.17 g/mol |
IUPAC Name |
butyl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C8H12F4O3/c1-2-3-4-14-7(13)15-5-8(11,12)6(9)10/h6H,2-5H2,1H3 |
InChI Key |
RPRWMDKEWHTPIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)OCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine](/img/structure/B12080484.png)

![Hexanoic acid, 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12080492.png)


![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12080515.png)

![azanium;[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate](/img/structure/B12080522.png)




![1-Propanone,3-[(2R,6S)-2,6-diMethyl-4-Morpholinyl]-1-[4-(1,1-diMethylpropyl)phenyl]-2-Methyl-, hydrochloride (1](/img/structure/B12080556.png)

